1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans-
CAS No.: 98519-43-8
Cat. No.: VC18460556
Molecular Formula: C16H16ClN3O3
Molecular Weight: 333.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98519-43-8 |
|---|---|
| Molecular Formula | C16H16ClN3O3 |
| Molecular Weight | 333.77 g/mol |
| IUPAC Name | 1-[[(2R,4S)-2-(5-chloro-1-benzofuran-2-yl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C16H16ClN3O3/c1-2-13-7-21-16(23-13,8-20-10-18-9-19-20)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,9-10,13H,2,7-8H2,1H3/t13-,16+/m0/s1 |
| Standard InChI Key | GKGMLPKHSHONGE-XJKSGUPXSA-N |
| Isomeric SMILES | CC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
| Canonical SMILES | CCC1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a 1,2,4-triazole ring linked via a methyl group to a 1,3-dioxolane ring substituted with a 5-chloro-2-benzofuranyl group and an ethyl group at the 4-position . The trans configuration indicates that the substituents on the dioxolane ring occupy opposite spatial orientations, influencing molecular packing and intermolecular interactions.
Key structural attributes:
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1,2,4-Triazole: A planar, aromatic heterocycle with three nitrogen atoms, contributing to electron-deficient characteristics and reactivity at C3 and C5 positions .
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Dioxolane: A five-membered ring containing two oxygen atoms, providing rigidity and influencing solubility .
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Benzofuran: A fused bicyclic system with a chloro substituent at position 5, enhancing lipophilicity and potential bioactivity.
Synthesis and Chemical Reactivity
Triazole Ring Formation
The 1,2,4-triazole core can be synthesized via:
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Pellizzari Reaction: Condensation of amides with hydrazides to form acyl amidrazones, followed by cyclization .
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Einhorn-Brunner Method: Acid-catalyzed reaction of formylacetamide with alkyl hydrazines .
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Copper-Catalyzed Oxidative Coupling: Reaction of nitriles with amidines under aerobic conditions .
Dioxolane and Benzofuran Assembly
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Dioxolane Synthesis: Cyclization of a diol (e.g., ethylene glycol) with a ketone or aldehyde under acidic conditions.
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Benzofuran Construction: Cyclodehydration of 2-chlorophenol derivatives using Lewis acids.
Final Assembly
The triazole and dioxolane-benzofuran moieties are likely coupled via a nucleophilic alkylation or Mitsunobu reaction, leveraging the methyl group’s reactivity .
Physicochemical Properties
Predicted Properties
Based on structural analogs (e.g., CID 3062587) :
| Property | Value |
|---|---|
| Molecular Weight | ~348.76 g/mol |
| LogP (Lipophilicity) | ~2.8 (moderate hydrophobicity) |
| Hydrogen Bond Donors | 1 (triazole NH) |
| Hydrogen Bond Acceptors | 6 (3 O, 3 N) |
Spectral Data
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IR: Peaks at ~3100 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N triazole), and ~1250 cm⁻¹ (C-O-C dioxolane) .
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NMR:
Biological Activities and Applications
Anticancer Activity
Triazoles often act as enzyme inhibitors (e.g., histone deacetylases) or induce apoptosis. The chloro substituent may confer DNA intercalation potential, as seen in chlorinated heterocycles .
Anti-Inflammatory Effects
Analogous triazoles demonstrate COX-2 inhibition comparable to ibuprofen. The dioxolane ring may reduce gastrointestinal toxicity by limiting acid dissociation .
Comparative Analysis with Analogues
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | 4-Ethyl, 5-Cl-Bzf | Not reported |
| CID 3062587 | 4-Phenoxymethyl | Antifungal: 12 µM |
| Fluconazole | Difluorophenyl | Antifungal: 0.5 µM |
Bzf = Benzofuranyl; Data extrapolated from structural analogs .
Challenges and Future Directions
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Synthetic Complexity: Steric hindrance from the ethyl and benzofuran groups may complicate coupling reactions.
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Biological Testing: No published data exists for this specific compound; in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) are recommended.
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Computational Modeling: Molecular docking studies could predict affinity for targets like α-glucosidase or tubulin .
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